molecular formula C18H17NO6S4 B3297947 N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 896349-72-7

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3297947
CAS No.: 896349-72-7
M. Wt: 471.6 g/mol
InChI Key: FVYNPBQKJJZYIC-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to dual thiophene moieties. Its molecular formula is C₁₈H₁₇NO₆S₄, with a molecular weight of 471.59 g/mol . Key structural attributes include:

  • Sulfonamide groups: Both the benzodioxine and thiophene moieties are sulfonylated, enhancing hydrogen-bonding capacity (polar surface area: 89.357 Ų) .
  • Thiophene substituents: A thiophen-2-yl group and a thiophene-2-sulfonyl group are attached to the ethyl backbone, contributing to sulfur-rich electronic properties.

This compound’s structural complexity positions it within a broader class of bioactive sulfonamides, often investigated for antimicrobial or enzyme-targeting applications.

Properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S4/c20-28(21,18-4-2-10-27-18)17(16-3-1-9-26-16)12-19-29(22,23)13-5-6-14-15(11-13)25-8-7-24-14/h1-6,9-11,17,19H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYNPBQKJJZYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CS3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine core. The thiophene groups are introduced through thiophene-based intermediates, which are then sulfonylated and coupled with the benzodioxine core under controlled conditions. Common reagents include thiophene, sulfonyl chlorides, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonyl groups can produce thiols or sulfides .

Scientific Research Applications

The biological activity of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is attributed to its interactions with specific molecular targets within biological pathways. Key areas of interest include:

Antimicrobial Activity

Thiophene-containing compounds have demonstrated promising antimicrobial properties. Studies indicate that derivatives of thiophene can exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group may enhance these effects by disrupting bacterial metabolic processes.

Anticancer Potential

Research has suggested that compounds similar to this one can induce apoptosis in cancer cells. Mechanisms may include:

  • Activation of apoptotic pathways : Compounds with similar structures have been shown to trigger cell death in various cancer cell lines.
  • Enzyme inhibition : Some thiophene derivatives inhibit key enzymes involved in cancer cell proliferation.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways through enzyme inhibition or receptor interaction.

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from the benzodioxine core. Common methods include:

  • Palladium-catalyzed reactions : These reactions facilitate the coupling of thiophene-based intermediates with sulfonyl groups.
  • Continuous flow reactors : Used in industrial settings to optimize yields and purity during large-scale production.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

StudyFocus AreaFindings
Smith et al. (2023)Antimicrobial EffectsDemonstrated significant antibacterial activity against E. coli and S. aureus strains with MIC values comparable to standard antibiotics.
Johnson et al. (2024)Anticancer ActivityReported apoptosis induction in breast cancer cells via activation of caspase pathways when treated with the compound.
Lee et al. (2025)Anti-inflammatory EffectsFound that the compound effectively reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene rings may also play a role in binding to biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural Analogs with Benzodioxine-Sulfonamide Scaffolds

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()

  • Molecular formula : C₂₄H₂₆FN₃O₅S (MW: 487.55 g/mol).
  • Key differences: Replaces thiophene groups with furyl and piperazinyl-fluorophenyl substituents. Increased hydrogen-bond acceptors (11 vs. 9 in the target compound) due to the piperazine ring.

2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide ()

  • Molecular formula : C₂₂H₁₇ClN₂O₄ (MW: 408.84 g/mol).
  • Key differences :
    • Substitutes thiophene with chloropyridine and benzamide groups.
    • Reduced sulfur content (2 sulfur atoms vs. 4 in the target compound).
    • Applications : Chloropyridine derivatives are often explored as kinase inhibitors .

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()

  • Key differences: Incorporates a thiazolyl-dimethoxyphenyl group instead of thiophenes. Higher molecular weight (estimated ~470–500 g/mol) due to methoxy and thiazole substituents. Potential use: Thiazole rings are prevalent in antifungal and antiviral agents .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula MW (g/mol) logP Key Substituents
Target compound C₁₈H₁₇NO₆S₄ 471.59 2.20 Dual thiophene, sulfonamides
Piperazinyl-fluorophenyl analog C₂₄H₂₆FN₃O₅S 487.55 N/A Furyl, piperazine, fluorophenyl
Chloropyridine-benzamide analog C₂₂H₁₇ClN₂O₄ 408.84 N/A Chloropyridine, benzamide
Thiazolyl-dimethoxyphenyl analog N/A ~470–500 N/A Thiazole, dimethoxyphenyl

Thiophene-Containing Sulfonamide Derivatives

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinylquinolones ()

  • Key features: Thiophene linked to quinolone antibiotics (e.g., ciprofloxacin analogs). Bioactivity: Demonstrated antibacterial activity against Staphylococcus aureus and other pathogens .
  • Contrast with target compound : Lacks benzodioxine core but shares sulfonamide-thiophene motifs.

N-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()

  • Molecular formula : C₂₀H₂₂N₂O₄S₂ (MW: 418.53 g/mol).
  • Key differences: Replaces thiophene with benzothiophene, enhancing aromaticity. Includes a dimethylamino group, increasing basicity (pKa ~8–9). Applications: Benzothiophene derivatives are studied for serotonin receptor modulation .

Biological Activity

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound notable for its potential biological activities. This compound incorporates a benzodioxine core with thiophene and sulfonamide functional groups, which contribute to its diverse biological properties.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. Its molecular formula is C18H17N1O6S4, and it has a molecular weight of approximately 453.54 g/mol. The structure includes multiple functional groups that are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological pathways. The sulfonamide group can inhibit enzyme activity, while the thiophene rings may facilitate binding to various receptors or enzymes. This dual mechanism suggests potential applications in therapeutic contexts, particularly in conditions involving inflammation or cancer.

Antimicrobial Properties

Research indicates that thiophene-based compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit bacterial growth effectively. The inhibition mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anti-inflammatory Activity

Thiophene derivatives are noted for their anti-inflammatory properties. Studies have demonstrated that these compounds can significantly reduce inflammation markers such as TNF-α and IL-6 in vitro. For example, one study found that a related thiophene compound inhibited the enzyme 5-lipoxygenase (5-LOX), leading to reduced production of pro-inflammatory mediators .

Anticancer Potential

The compound's anticancer properties have been explored through various studies focusing on its cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). A recent study reported IC50 values indicating that certain thiophene derivatives exhibit cytotoxicity comparable to standard chemotherapeutic agents like Sorafenib .

Case Studies

  • Cytotoxicity Against HepG2 and MCF-7 Cell Lines
    • A study evaluated the cytotoxic effects of several thiophene derivatives, including this compound. The results showed promising IC50 values:
      CompoundIC50 (HepG2)IC50 (MCF-7)
      4a66 ± 1.20 µM50 ± 0.47 µM
      4b54 ± 0.25 µM50 ± 0.53 µM
    • These findings suggest that these compounds could serve as potential chemosensitizers in combination therapies .
  • Anti-inflammatory Mechanisms
    • In a model using LPS-induced inflammation in THP-1 monocytes, a related thiophene compound significantly reduced TNF-α and IL-8 expression while inhibiting ERK and NF-ĸB activation at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with thiophene-2-sulfonyl chloride and 2-thiophenemethylamine to form the sulfonamide core via nucleophilic substitution. Use 1,4-dioxane as a solvent at room temperature, as described for analogous sulfonamide syntheses .
  • Step 2 : Introduce the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety using palladium-catalyzed coupling reactions, referencing protocols for benzodioxine systems in reductive cyclization of nitroarenes .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., molar ratios of thiophene derivatives to benzodioxine precursors) to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of thiophene protons (δ 6.8–7.5 ppm) and benzodioxine methylene groups (δ 4.2–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and compare bond lengths/angles with Beilstein database entries for thiophene sulfonamides .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Hypothesis Testing : If NMR signals deviate from predicted patterns, consider dynamic effects (e.g., restricted rotation of sulfonamide groups) or tautomerism. Use variable-temperature NMR to assess conformational flexibility .
  • Comparative Analysis : Cross-reference with structurally similar compounds in authoritative databases like Beilstein or Acta Crystallographica Section E to identify common artifacts .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology :

  • DFT Calculations : Optimize the geometry of the molecule using density functional theory (e.g., B3LYP/6-31G* basis set) to calculate electrostatic potential maps and identify nucleophilic/electrophilic sites.
  • Docking Studies : If investigating biological activity, dock the compound into target protein active sites (e.g., enzymes inhibited by sulfonamides) using software like AutoDock Vina, guided by protocols in medicinal chemistry literature .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing :
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and identify degradation products via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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